N-Acetyl-D-tryptophan N-Acetyl-D-tryptophan N-acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid. It is a conjugate acid of a N-acetyl-D-tryptophanate. It is an enantiomer of a N-acetyl-L-tryptophan.
Brand Name: Vulcanchem
CAS No.: 2280-01-5
VCID: VC0160237
InChI: InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
SMILES: CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

N-Acetyl-D-tryptophan

CAS No.: 2280-01-5

Reference Standards

VCID: VC0160237

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

N-Acetyl-D-tryptophan - 2280-01-5

CAS No. 2280-01-5
Product Name N-Acetyl-D-tryptophan
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
Standard InChIKey DZTHIGRZJZPRDV-GFCCVEGCSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Appearance Powder
Description N-acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid. It is a conjugate acid of a N-acetyl-D-tryptophanate. It is an enantiomer of a N-acetyl-L-tryptophan.
Solubility 36.9 [ug/mL]
Synonyms acetyltryptophan
N-acetyl-D-tryptophan
N-acetyltryptophan
N-acetyltryptophanate sodium
PubChem Compound 439917
Last Modified Nov 11 2021
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